4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-methylbenzimidazole in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Indole: Known for its wide range of pharmacological properties.
Uniqueness
4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural features that confer enhanced biological activity and specificity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H19ClN4O |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C24H19ClN4O/c1-15-21(23(30)27-18-7-3-2-4-8-18)22(16-11-13-17(25)14-12-16)29-20-10-6-5-9-19(20)28-24(29)26-15/h2-14,22H,1H3,(H,26,28)(H,27,30) |
InChI Key |
QMEZZXYJEPZUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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